molecular formula C20H19NO4 B10896068 Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate

Cat. No.: B10896068
M. Wt: 337.4 g/mol
InChI Key: OLZDUDAXAKUUCC-GZTJUZNOSA-N
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Description

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features a benzyloxy and methoxy substitution on the phenyl ring, which can influence its reactivity and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves a multi-step process. One common method starts with the preparation of the benzyloxy and methoxy-substituted benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-aminoacrylate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the development of bioadhesives and tissue engineering scaffolds.

    Medicine: Investigated for its potential use in drug delivery systems and wound closure adhesives.

    Industry: Utilized in the formulation of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate primarily involves its ability to polymerize rapidly in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains that provide strong adhesive properties. The benzyloxy and methoxy groups can influence the polymerization rate and the final properties of the adhesive.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate without the benzyloxy and methoxy substitutions.

    Methyl 2-cyanoacrylate: Another cyanoacrylate with a methyl ester group instead of an ethyl ester.

    Butyl 2-cyanoacrylate: A cyanoacrylate with a butyl ester group, known for its flexibility and lower polymerization rate.

Uniqueness

Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. These substitutions can enhance its adhesive properties, provide additional functionalization sites for further chemical modifications, and influence its reactivity in various applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H19NO4/c1-3-24-20(22)17(13-21)11-16-9-10-18(19(12-16)23-2)25-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3/b17-11+

InChI Key

OLZDUDAXAKUUCC-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C#N

Origin of Product

United States

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